Pharmacological and Chemical Profiling of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine
Pharmacological and Chemical Profiling of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
The pursuit of highly selective, orally bioavailable kinase inhibitors has driven extensive exploration into nitrogen-rich heterocyclic scaffolds. Among these, the 3,6-disubstituted pyridazine class has emerged as a highly modular pharmacophore, demonstrating potent efficacy against oncology targets such as [1] and [2].
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine represents a prototypical lead compound within this class. By combining a hydrogen-bond accepting pyridazine core, a lipophilic furan moiety, and a basic piperazine solubilizing group, this molecule is engineered to competitively bind the ATP-binding pocket of target kinases while maintaining favorable physicochemical properties. This whitepaper deconstructs the structural rationale, synthetic pathways, and self-validating biological evaluation protocols for this compound.
Structural Activity Relationship (SAR) & Physicochemical Profile
The architecture of 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine is divided into three distinct pharmacophoric zones, each serving a specific mechanistic purpose:
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The Pyridazine Core (Hinge Binder): The 1,2-diazine system acts as a bidentate hydrogen-bond acceptor. In the kinase active site, these nitrogen atoms interact directly with the backbone amides of the hinge region (e.g., Leu83 in CDK2), anchoring the molecule[1].
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The 5-Methylfuran-2-yl Moiety (Hydrophobic Probe): This electron-rich heteroaromatic ring projects into the hydrophobic pocket adjacent to the ATP-binding site. The addition of the C5-methyl group provides a steric shield that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the otherwise vulnerable furan ring.
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The Piperazin-1-yl Group (Solvent Channel Interactor): The inclusion of a secondary amine ensures the compound can be formulated as a water-soluble hydrochloride salt[3]. Biologically, the basic nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with solvent-exposed acidic residues (such as Asp or Glu) at the entrance of the kinase active site.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters that dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Pharmacological Causality / Relevance |
| Molecular Formula | C₁₃H₁₆N₄O | - |
| Molecular Weight | 244.29 g/mol | Well below the 500 Da threshold (Lipinski’s Rule of 5), minimizing steric hindrance during passive transcellular diffusion. |
| LogP (Predicted) | ~1.85 | Optimal lipophilicity. High enough to cross phospholipid bilayers, but low enough to prevent non-specific hydrophobic trapping in membranes. |
| Topological Polar Surface Area | 57.7 Ų | < 90 Ų, indicating high probability of excellent cell membrane permeability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Limited to the piperazine NH, reducing the desolvation energy required for the molecule to enter the lipophilic kinase pocket. |
| H-Bond Acceptors | 4 | Essential for robust interaction with the kinase hinge region[1]. |
Synthetic Methodology
The synthesis of 3,6-disubstituted pyridazines requires a regioselective approach, typically starting from a symmetric di-halogenated precursor.
Fig 1. Two-step synthetic workflow utilizing Suzuki coupling followed by SNAr.
Protocol 1: Step-by-Step Synthesis
Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
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Procedure: Charge a flame-dried Schlenk flask with 3,6-dichloropyridazine (1.0 eq), 5-methylfuran-2-boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 eq). Heat to 90°C under N₂ for 4 hours. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
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Causality: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because its bidentate ligand structure forces a cis-coordination geometry, significantly accelerating the reductive elimination step and preventing catalyst degradation during the coupling of the electron-rich furan.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
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Procedure: Dissolve the resulting 3-chloro-6-(5-methylfuran-2-yl)pyridazine intermediate in anhydrous DMF. Add piperazine (3.0 eq) and K₂CO₃ (2.0 eq). Heat at 110°C for 12 hours. Quench with ice water, extract with DCM, and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).
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Causality: The electron-donating nature of the furan ring deactivates the remaining chlorine atom toward nucleophilic attack. Therefore, high temperatures and a highly polar aprotic solvent (DMF) are required to stabilize the anionic Meisenheimer complex transition state. Excess piperazine (3.0 eq) is strictly necessary to prevent the formation of symmetric dimers.
Mechanism of Action: Kinase Inhibition
Compounds of this class primarily exert their anti-proliferative effects by acting as ATP-competitive inhibitors of kinases driving the cell cycle and stress responses[1][2]. By binding to CDK2, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for DNA replication, thereby arresting the cell cycle at the G1/S checkpoint[4].
Fig 2. CDK2/Cyclin E pathway inhibition by the pyridazine derivative, preventing G1/S transition.
Self-Validating Preclinical Evaluation Protocols
To ensure data integrity and avoid false positives (e.g., PAINS artifacts), the following self-validating protocols must be employed.
Protocol 2: In Vitro CDK2 ADP-Glo™ Kinase Assay
Objective: Determine the biochemical IC₅₀ of the compound against CDK2/Cyclin E.
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Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Causality: BSA is critical. It prevents the non-specific binding of the lipophilic furan moiety to the plastic microplate walls, which would artificially deplete the compound concentration and falsely inflate the apparent IC₅₀.
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Incubation: Serially dilute the compound in DMSO, then dilute 1:10 in buffer. Incubate CDK2/Cyclin E enzyme (10 ng/well) with the compound for 15 minutes at room temperature to allow equilibrium binding.
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Reaction: Initiate the reaction by adding ATP (10 µM) and Histone H1 substrate. Incubate for 60 minutes.
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Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
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Validation: The ADP-Glo assay is chosen over fluorescence-based assays because highly conjugated heteroaromatic systems (like furan-pyridazines) often exhibit auto-fluorescence, which causes severe inner-filter effects and false readouts in FRET assays.
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Protocol 3: SRB Cellular Viability Assay
Objective: Assess anti-proliferative activity in human breast cancer cell lines (e.g., T-47D, MDA-MB-231)[1].
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Seeding: Seed cells at 5,000 cells/well in 96-well plates and incubate for 24 hours.
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Treatment: Treat with varying concentrations of the compound (0.1 µM to 100 µM) for 72 hours.
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Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and air dry.
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Staining: Stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes. Wash unbound dye with 1% acetic acid.
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Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.
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Causality/Validation: SRB is strictly preferred over the standard MTT assay for kinase inhibitors. MTT relies on mitochondrial reductase activity, which can be rapidly down-regulated by kinase inhibition long before actual cell death occurs, leading to an overestimation of cytotoxicity. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measurement of total cellular protein mass[1].
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References
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Sabt, A., Eldehna, W. M., Al-Warhi, T., et al. (2020). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
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ChemScene Product Catalog. "6-(Piperazin-1-yl)pyridazine-4-carboxylic acid." ChemScene.
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Semantic Scholar Database. (2024). "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway." Semantic Scholar.
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemscene.com [chemscene.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
